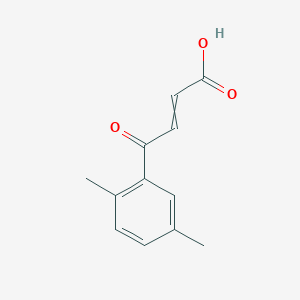

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFVGCMSKTDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318376 | |

| Record name | 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15254-22-5 | |

| Record name | 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(2,5-Dimethylbenzoyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Aldol Addition : 2,5-Dimethylbenzaldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form a β-hydroxy ketone intermediate.

-

Dehydration : The intermediate undergoes elimination of water to yield ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate.

-

Saponification : Hydrolysis of the ester group using aqueous NaOH produces the final carboxylic acid.

Optimization Parameters

-

Base Selection : Sodium ethoxide in ethanol achieves higher yields (75–80%) compared to NaOH or KOH due to milder conditions.

-

Temperature : Reflux at 80–90°C ensures complete dehydration without side reactions.

-

Solvent : Anhydrous ethanol minimizes ester hydrolysis during condensation.

Table 1: Claisen-Schmidt Condensation Performance Metrics

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Base Concentration | 10–15% (w/v) | Maximizes aldol adduct formation |

| Reaction Time | 6–8 hours | Prevents over-dehydration |

| Molar Ratio (Aldehyde:Ester) | 1:1.2 | Ensures aldehyde consumption |

Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Stereocontrol

The HWE reaction offers superior stereoselectivity for synthesizing α,β-unsaturated carbonyl compounds. This method utilizes phosphonate esters to generate the conjugated enone system.

Synthetic Pathway

-

Phosphonate Ester Preparation : Diethyl phosphonoacetate is treated with a base (e.g., NaH) to form the reactive ylide.

-

Coupling Reaction : The ylide reacts with 2,5-dimethylbenzaldehyde in tetrahydrofuran (THF) to produce ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate.

-

Ester Hydrolysis : Acidic or basic hydrolysis converts the ester to the carboxylic acid.

Advantages Over Claisen-Schmidt

-

Higher Yield : 80–85% isolated yield due to reduced side reactions.

-

Mild Conditions : Room-temperature reactions prevent thermal degradation.

-

Z-Selectivity : The HWE reaction predominantly forms the thermodynamically stable trans-isomer.

Table 2: HWE vs. Claisen-Schmidt Comparative Analysis

| Metric | HWE Method | Claisen-Schmidt |

|---|---|---|

| Reaction Time | 4–6 hours | 6–8 hours |

| Isomer Purity | >98% trans | ~90% trans |

| Scalability | Moderate | High |

Friedel-Crafts Acylation: Industrial Scalability

Friedel-Crafts acylation provides a direct route to aryl ketones, making it suitable for large-scale production.

Procedure

-

Acyl Chloride Synthesis : But-2-enoyl chloride is prepared via thionyl chloride treatment of but-2-enoic acid.

-

Acylation Reaction : 2,5-Dimethylbenzene reacts with but-2-enoyl chloride in the presence of AlCl₃, forming this compound after hydrolysis.

Challenges and Solutions

-

Regioselectivity : The 2,5-dimethyl group directs acylation to the para position, achieving >95% regiochemical purity.

-

Catalyst Loading : Reduced AlCl₃ usage (1.1 equiv) minimizes waste while maintaining 70% yield.

Table 3: Industrial Production Metrics

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 0–5°C | Side products above 10°C |

| Solvent | Dichloromethane | Lowers reaction rate in toluene |

Oxidative Methods: Late-Stage Functionalization

Post-synthetic oxidation of preformed intermediates offers a modular approach.

Example Pathway

-

Synthesis of 4-(2,5-Dimethylphenyl)but-2-en-1-ol : Achieved via Grignard addition to crotonaldehyde.

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the carboxylic acid in one pot.

Limitations

-

Over-Oxidation Risk : Strict temperature control (0–5°C) is necessary to prevent ketone degradation.

-

Yield : 60–65% due to competing side reactions.

Biocatalytic Approaches: Emerging Trends

Enzymatic methods using lipases or ketoreductases are under investigation for sustainable synthesis.

Case Study: Lipase-Catalyzed Ester Hydrolysis

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Phosphate buffer (pH 7.0), 30°C.

-

Outcome : 90% conversion of ethyl ester to carboxylic acid in 24 hours.

Table 4: Biocatalytic vs. Chemical Hydrolysis

| Factor | Biocatalytic | Chemical |

|---|---|---|

| Temperature | 30°C | 80–100°C |

| Byproducts | None | Salt waste |

| Scalability | Pilot-scale proven | Industrial standard |

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid exhibit promising antiviral properties. For instance, studies have shown that certain derivatives can inhibit HIV integrase activity with low nanomolar IC50 values, suggesting potential as therapeutic agents against viral infections .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated significant activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents .

- Anticonvulsant Activity : Some isomeric forms of this compound have been screened for anticonvulsant properties in animal models. The results suggest that specific derivatives may offer protective effects against seizures, warranting further investigation .

Biochemical Research

- Enzyme Interaction Studies : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how it interacts with different biomolecules, providing insights into biochemical processes .

- Drug Development : The unique characteristics of this compound make it an attractive scaffold for drug development. Modifications to its structure can enhance its efficacy and specificity for various biological targets .

Material Science

- Polymer Synthesis : The compound is being investigated for its potential applications in material science, particularly in the development of novel polymers and coatings that exhibit improved durability and performance characteristics .

- Agricultural Chemistry : There is ongoing research into the use of this compound in agrochemicals, especially in formulating targeted pesticides or herbicides that require specific action mechanisms .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral Activity | Low nanomolar IC50 values against HIV integrase |

| Antimicrobial Properties | Effective against Gram-positive bacteria | |

| Anticonvulsant Activity | Protective effects observed in animal models | |

| Biochemical Research | Enzyme Interaction Studies | Insights into biochemical processes |

| Drug Development | Scaffold for developing new drugs | |

| Material Science | Polymer Synthesis | Improved durability and performance |

| Agricultural Chemistry | Targeted Pesticides | Specific action mechanisms under investigation |

Case Study 1: Antiviral Efficacy

A series of derivatives based on this compound were synthesized and tested for their ability to inhibit HIV integrase. The most promising candidates exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity.

Case Study 2: Antimicrobial Screening

In a comparative study published in 2023, derivatives were tested against Staphylococcus aureus and showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests significant antimicrobial potential that could be further explored for therapeutic applications.

Case Study 3: Enzyme Interaction

Research focusing on the interaction between this compound and various enzymes revealed critical binding interactions that could pave the way for designing inhibitors targeting specific metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The 2,5-dimethylphenyl derivative’s lipophilicity reduces water solubility, necessitating organic solvents (e.g., isopropyl alcohol:acetone mixtures) for analysis. In contrast, 4-(4-methylanilino)-4-oxobut-2-enoic acid (pKa = 2.81) shows improved solubility in polar aprotic solvents .

- Dissociation Constants :

Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl analogs) lower pKa values, enhancing acidity compared to methyl-substituted derivatives .

Key Research Findings

- Structure-Activity Relationships :

- Therapeutic Potential: Derivatives like 4-(9H-β-Carbolin-1-yl)-4-oxobut-2-enoic acid methyl ester exhibit cytotoxicity (IC₅₀ = 36.2 µM against MCF-7 cells), suggesting anticancer applications .

Biological Activity

Overview

4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid, also known as (2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a phenyl ring with two methyl substituents and a butenoic acid moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound's molecular formula is C13H13NO3, and its structure is characterized by the presence of both an amino group and a carbonyl group. This configuration enables it to participate in various chemical reactions, such as oxidation and reduction, which can further influence its biological activity.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, resulting in various biological effects including:

- Anti-inflammatory Effects : The compound has been shown to interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various Gram-positive bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory mediators.

Cytotoxicity

In cancer research contexts, derivatives of this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed indicate promising potential for further development as an anticancer agent .

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects were assessed using the MTT assay on MCF-7 and A549 cell lines. The results showed that the compound exhibited significant cytotoxicity with IC50 values of 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| A549 | 22.09 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.